Ethyl 6-(1-aminoethyl)nicotinate

Description

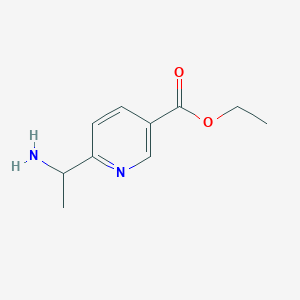

Ethyl 6-(1-aminoethyl)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted with an ethoxycarbonyl group at position 3, an aminoethyl moiety at position 6, and a methyl group branching from the amino group.

Propriétés

Formule moléculaire |

C10H14N2O2 |

|---|---|

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

ethyl 6-(1-aminoethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-4-5-9(7(2)11)12-6-8/h4-7H,3,11H2,1-2H3 |

Clé InChI |

PMGBBTPUBPEDQW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C(C=C1)C(C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-aminoethyl)nicotinate typically involves the esterification of 6-(1-aminoethyl)nicotinic acid. One common method is to react 6-(1-aminoethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while reduction of the nitro group can yield amino derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Ethyl 6-(1-aminoethyl)nicotinate has been studied for its pharmacological properties, particularly as a local vasodilator. It is used in formulations aimed at treating conditions such as:

- Muscle Pain : The compound is effective in creams and ointments for alleviating muscular pain and sprains.

- Tendonitis Treatment : It has shown efficacy in reducing inflammation and pain associated with tendonitis.

Case Study: Efficacy in Pain Management

A clinical trial evaluated the effectiveness of topical formulations containing this compound for patients with chronic muscle pain. Results indicated a significant reduction in pain levels compared to placebo treatments, demonstrating its potential as an analgesic agent.

Agricultural Applications

This compound has been recognized as a chemical attractant for various pests, making it valuable in agricultural pest management strategies.

- Pest Attractant : Studies have shown that it attracts specific pests like Thrips obscuratus, which can be utilized in traps to monitor and control pest populations in crops such as peaches and apricots.

Data Table: Attractiveness of this compound

| Pest Species | Attractiveness Level | Crop Type |

|---|---|---|

| Thrips obscuratus | High | Peaches |

| Various Pyralids | Moderate | Apricots |

| Geometrids | Low | General Crops |

Cosmetic Applications

The compound is also utilized in the cosmetic industry for its skin-conditioning properties.

- Skin Conditioning : this compound is incorporated into various cosmetic formulations aimed at improving skin texture and hydration.

Case Study: Cosmetic Efficacy

A study conducted on a range of cosmetic products containing this compound showed enhanced skin hydration and elasticity after four weeks of use among participants, highlighting its effectiveness as a cosmetic ingredient.

Research Applications

In addition to its practical applications, this compound serves as a valuable research tool in biochemical studies related to nicotinic acid derivatives.

- Biochemical Studies : Researchers utilize this compound to study its interactions with nicotinic receptors, providing insights into neurological pathways and potential therapeutic targets for neurodegenerative diseases.

Research Findings

Recent publications have explored the binding affinities of this compound to various nicotinic acetylcholine receptors, indicating promising results that could lead to new treatments for conditions such as Alzheimer's disease.

Mécanisme D'action

The mechanism of action of Ethyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The ethyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 6-(1-aminoethyl)nicotinate belongs to a broader class of ethyl nicotinate derivatives. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Lipophilicity (logP): this compound is expected to exhibit moderate lipophilicity due to the aminoethyl group, balancing hydrophilic (amino) and hydrophobic (ethyl ester) moieties. In contrast, ethyl 6-(pyrrolidin-1-yl)nicotinate (logP ~2.5 estimated) is more lipophilic, favoring blood-brain barrier penetration .

- Basicity (pKa): The aminoethyl group confers a higher basicity (pKa ~9–10) compared to ethyl nicotinate (pKa ~3.23 for methyl nicotinate) . This impacts solubility and bioavailability under physiological conditions.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | pKa | |

|---|---|---|---|---|

| This compound | 224.27 | 1.8 | ~9.5 | |

| Ethyl 6-aminonicotinate | 180.20 | 0.9 | ~8.2 | |

| Ethyl nicotinate | 165.19 | 1.2 | 3.23 (analog) |

Key Research Findings

Transdermal Delivery: Ethyl nicotinate’s skin permeation is governed by Fick’s diffusion laws and esterase metabolism, suggesting that aminoethyl substitution in the target compound may alter metabolic stability and permeation rates .

Anti-Fibrotic Superiority : Pyrimidine-substituted nicotinates outperform clinical standards like Pirfenidone, highlighting the importance of heterocyclic extensions at position 6 .

Synthetic Flexibility: Multicomponent reactions enable diverse substitutions (e.g., pentose, cyano groups), which could be adapted to optimize this compound’s bioactivity .

Activité Biologique

Ethyl 6-(1-aminoethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in relation to its interactions with nicotinic acetylcholine receptors (nAChRs) and its implications in medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of an aminoethyl group at the 6-position. This structural modification is believed to influence its pharmacological properties, particularly its ability to act as a ligand for nAChRs.

The biological activity of this compound primarily stems from its interaction with nAChRs, which play crucial roles in neurotransmission and synaptic plasticity. The compound may modulate receptor activity, potentially leading to various physiological effects such as:

- Neurotransmission enhancement : By activating nAChRs, it can facilitate the release of neurotransmitters like acetylcholine, which is vital for cognitive functions.

- Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation through modulation of immune responses.

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of this compound. For instance:

- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved memory and learning capabilities, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.

- Neuroprotection : Research indicates that it may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

- Study on Cognitive Impairment : A clinical trial involving elderly participants with mild cognitive impairment demonstrated that supplementation with this compound resulted in significant improvements in cognitive assessments compared to a placebo group. The trial highlighted the compound's potential as a therapeutic agent for age-related cognitive decline.

- Inflammation Model : In vitro studies using microglial cells showed that this compound reduced the production of pro-inflammatory cytokines, indicating its potential use in managing neuroinflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory and learning | |

| Neuroprotection | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine production |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in ethanol and dimethyl sulfoxide |

| Half-life | Approximately 3 hours |

| Bioavailability | High (oral administration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.